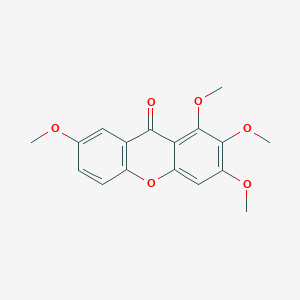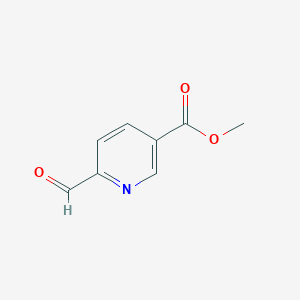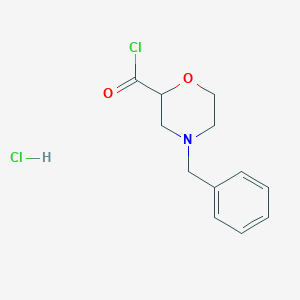
3-Benciloxibenzaldehído
Descripción general
Descripción
3-Benzyloxybenzaldehyde: is an organic compound with the molecular formula C14H12O2 . It is a derivative of benzaldehyde, where a benzyloxy group is attached to the third position of the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
3-Benzyloxybenzaldehyde has several applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Direcciones Futuras
Mecanismo De Acción
Target of Action
3-Benzyloxybenzaldehyde is primarily used as a pharmaceutical intermediate . It has been reported to activate adenyl cyclase , an enzyme involved in catalyzing the conversion of ATP to cyclic AMP (cAMP). This enzyme plays a crucial role in many biological responses, including the regulation of glycogen, sugar, and lipid metabolism.
Mode of Action
Its activation of adenyl cyclase suggests that it may increase the levels of camp within cells . This can lead to a wide range of effects, depending on the specific cell type and the signaling pathways that are activated.
Biochemical Pathways
The activation of adenyl cyclase and the subsequent increase in cAMP levels can affect various biochemical pathways. For instance, cAMP is a key secondary messenger involved in signal transduction and the regulation of various metabolic pathways. It can activate protein kinase A (PKA), leading to the phosphorylation and activation or inhibition of various target proteins .
Pharmacokinetics
Its solubility in water is relatively low , which could impact its absorption and distribution in the body
Result of Action
3-Benzyloxybenzaldehyde has been used in the synthesis of various compounds with potential therapeutic effects. For example, it has been used in the synthesis of silybin analogs, which have shown anticancer activity by inducing apoptosis in ovarian cancer cells through tubulin inhibition . It has also been used in the synthesis of porphyrin and boron dipyrromethene (BODIPY) derivatives for fluorescent applications .
Action Environment
The action, efficacy, and stability of 3-Benzyloxybenzaldehyde can be influenced by various environmental factors. For instance, its low water solubility could impact its bioavailability and efficacy . Additionally, it is sensitive to air , which could affect its stability and potency
Análisis Bioquímico
Cellular Effects
3-Benzyloxybenzaldehyde has been reported to have antiproliferative effects, inhibiting serum-induced vascular smooth muscle cell (VSMC) proliferation in a concentration-dependent manner . This suggests that 3-Benzyloxybenzaldehyde may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Benzyloxybenzaldehyde can be synthesized through the reaction of 3-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as sodium carbonate . The reaction is typically carried out in a solvent like acetone and requires heating for 12 to 24 hours .
Industrial Production Methods: In industrial settings, the synthesis of 3-benzyloxybenzaldehyde follows similar principles but may involve optimized reaction conditions and larger-scale equipment to ensure efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Benzyloxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic or basic conditions.
Reduction: Reagents such as or .
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: 3-benzyloxybenzoic acid.
Reduction: 3-benzyloxybenzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Comparación Con Compuestos Similares
Benzaldehyde: The parent compound, lacking the benzyloxy group.
4-Benzyloxybenzaldehyde: A positional isomer with the benzyloxy group at the fourth position.
2-Benzyloxybenzaldehyde: Another positional isomer with the benzyloxy group at the second position.
Uniqueness: 3-Benzyloxybenzaldehyde is unique due to the specific positioning of the benzyloxy group, which can influence its reactivity and interactions in chemical and biological systems. This positional specificity can lead to different physical properties and biological activities compared to its isomers .
Propiedades
IUPAC Name |
3-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAICGBJIBWDEIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168783 | |
| Record name | 3-Benzyloxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1700-37-4 | |
| Record name | 3-Benzyloxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1700-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzyloxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzyloxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzyloxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzyloxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BENZYLOXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1S6OB2GNN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-Benzyloxybenzaldehyde synthesized, and what are its key structural characteristics?
A: 3-Benzyloxybenzaldehyde can be synthesized with a high yield (90.2%) by reacting 3-hydroxybenzaldehyde with benzyl chloride in the presence of potassium iodide and potassium carbonate, using dimethylformamide as a solvent under reflux conditions [].
- Spectroscopic Data: Its structure is confirmed through techniques like FTIR, MS/MS, 1H-NMR, and 13C-NMR [, ].
- Crystal Structure: The molecule adopts a specific conformation in its crystal structure, influenced by weak intermolecular interactions, primarily hydrogen bonding (C-H…O and C-H…π), which contribute to the overall packing arrangement [].
Q2: What are the potential applications of 3-Benzyloxybenzaldehyde in medicinal chemistry?
A: 3-Benzyloxybenzaldehyde serves as a versatile building block for synthesizing various bioactive compounds. For instance, it acts as a precursor for synthesizing mono-ketone curcumin analogs through Claisen-Schmidt condensation reactions with cyclic ketones like cyclopentanone and cyclohexanone []. These analogs have shown promising results as α-amylase inhibitors, particularly analog C, which exhibited higher inhibitory activity than the standard drug acarbose []. This finding suggests its potential in developing new antidiabetic agents.
Q3: Has 3-Benzyloxybenzaldehyde been investigated for its interactions with biomolecules like DNA?
A: While 3-Benzyloxybenzaldehyde itself hasn't been extensively studied for DNA interaction, its derivatives, particularly nickel(II) complexes with thiosemicarbazide ligands derived from 3-Benzyloxybenzaldehyde, have been explored for their DNA binding abilities []. These complexes exhibit moderate DNA binding and cleavage properties, suggesting potential applications in developing novel chemotherapeutic agents [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-5-[6-Hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B162068.png)











